molecular formula C25H28O4 B191190 Erybraedin A CAS No. 119269-76-0

Erybraedin A

Katalognummer B191190
CAS-Nummer: 119269-76-0
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: HOGHBEDTLGAJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erybraedin A is an organic compound that belongs to the class of pterocarpans . It is considered to be a flavonoid and is a derivative of isoflavonoids . The molecular formula of Erybraedin A is C25H28O4 .


Molecular Structure Analysis

Erybraedin A is a member of the class of pterocarpans that is 3,9-dihydroxypterocarpan substituted with prenyl groups at positions 4 and 10 . The average mass of Erybraedin A is 392.487 Da .

Wissenschaftliche Forschungsanwendungen

Inhibition of Lipoxygenase

Erybraedin A has been identified as an inhibitor of 15-lipoxygenase, a key enzyme in the metabolism of fatty acids. This property suggests its potential use in the treatment of diseases where lipoxygenase plays a crucial role, such as inflammatory and allergic conditions (Togola et al., 2009).

Antimicrobial Properties

The compound has demonstrated significant antimicrobial properties. It has been isolated from various plants and shown to be effective against a range of microbial pathogens, indicating its potential as a natural antibacterial agent (Mitscher et al., 1988).

Anticancer Activity

Erybraedin A exhibits notable anticancer activities. It has been shown to inhibit the cleavage and religation activities of human topoisomerase I, a key enzyme in DNA replication, suggesting its potential as an antitumor agent (Tesauro et al., 2010). Additionally, it has been reported to induce apoptosis in human colon adenocarcinoma cell lines, further supporting its potential in cancer therapy (Maurich et al., 2006).

Antioxidant Effects

Erybraedin A has shown powerful antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its antioxidant activity was evaluated in various experimental conditions, demonstrating its efficacy in inhibiting oxidative processes (Rosa et al., 2005).

Potential in Treating Inflammation

It has also been found to have anti-inflammatory activity, as evidenced by its effects on different experimental models of inflammation. This indicates its potential use in treating inflammatory diseases (Njamen et al., 2003).

Effect on Bacterial Resistance

Erybraedin A has been shown to be effective against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent against drug-resistant bacterial infections (Sato et al., 2004).

Anti-clastogenic Properties

It exhibits anti-clastogenic activities, indicating its potential in protecting against chromosome damage, which is important in preventing mutagenesis and carcinogenesis (Maurich et al., 2004).

Potential as a Src Inhibitor

A study identified erybraedin A as a potential Src inhibitor, crucial in blocking cell adhesion and viability in non-small-cell lung cancer, suggesting its role in controlling cancer cell proliferation and metastasis (Min et al., 2018).

Eigenschaften

CAS-Nummer

119269-76-0

Produktname

Erybraedin A

Molekularformel

C25H28O4

Molekulargewicht

392.5 g/mol

IUPAC-Name

4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3

InChI-Schlüssel

HOGHBEDTLGAJAS-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C

Kanonische SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C

melting_point

69-71°C

Andere CAS-Nummern

119269-76-0

Physikalische Beschreibung

Solid

Synonyme

3,9-Dihydroxy-4,10-diprenylpterocarpan;  4-prenylphaseollidin;  Erybraedin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erybraedin A
Reactant of Route 2
Reactant of Route 2
Erybraedin A
Reactant of Route 3
Erybraedin A
Reactant of Route 4
Erybraedin A
Reactant of Route 5
Erybraedin A
Reactant of Route 6
Erybraedin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.